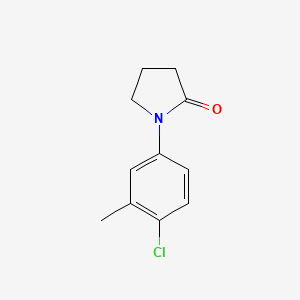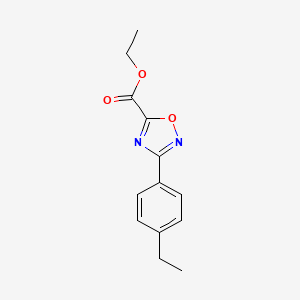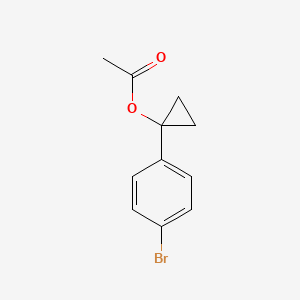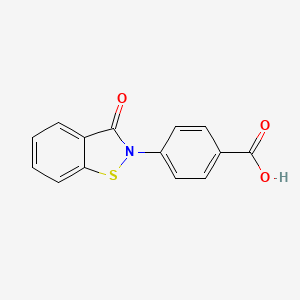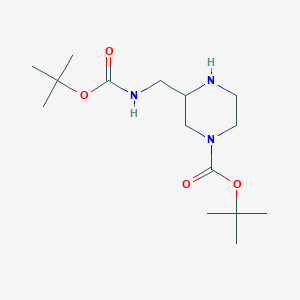
N-Boc-1-(4-Boc-2-piperazinyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-1-(4-Boc-2-piperazinyl)methanamine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amine functionalities during chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-(4-Boc-2-piperazinyl)methanamine typically involves the protection of the amine groups using Boc anhydride. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-1-(4-Boc-2-piperazinyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine groups can be selectively deprotected using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc-protected amine groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid, and oxalyl chloride in methanol are commonly used for the deprotection of Boc groups.
Substitution: Various nucleophiles can be used to substitute the Boc-protected amine groups once they are deprotected.
Major Products Formed
The major products formed from these reactions include the deprotected amine derivatives, which can be further functionalized for various applications in medicinal chemistry .
Applications De Recherche Scientifique
N-Boc-1-(4-Boc-2-piperazinyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N-Boc-1-(4-Boc-2-piperazinyl)methanamine primarily involves its role as a protecting group in chemical synthesis. The Boc groups protect the amine functionalities from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amine groups can interact with various molecular targets, such as enzymes and receptors, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Boc-1-piperazinyl)acetic acid: Another Boc-protected piperazine derivative used in similar applications.
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: A compound with similar protecting groups used in medicinal chemistry.
Uniqueness
N-Boc-1-(4-Boc-2-piperazinyl)methanamine is unique due to its dual Boc protection, which provides enhanced stability and selectivity during chemical synthesis. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected and selectively deprotected .
Propriétés
Formule moléculaire |
C15H29N3O4 |
|---|---|
Poids moléculaire |
315.41 g/mol |
Nom IUPAC |
tert-butyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O4/c1-14(2,3)21-12(19)17-9-11-10-18(8-7-16-11)13(20)22-15(4,5)6/h11,16H,7-10H2,1-6H3,(H,17,19) |
Clé InChI |
CLEYUZYSMOVCMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CN(CCN1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


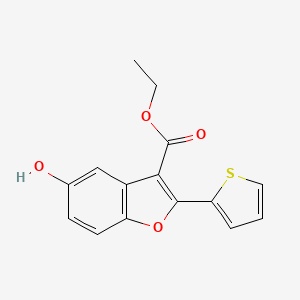
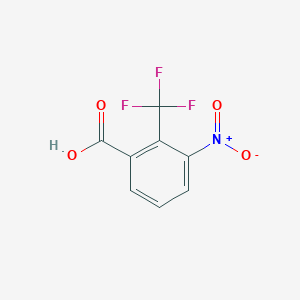
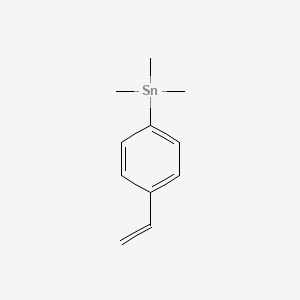


![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13703268.png)

![Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate](/img/structure/B13703279.png)
